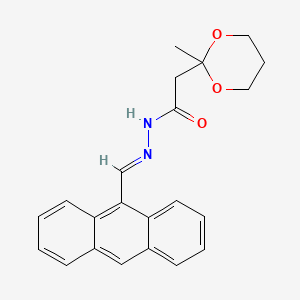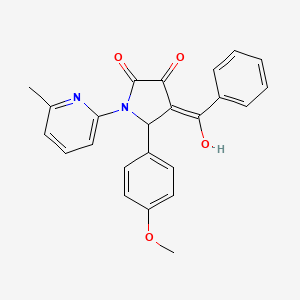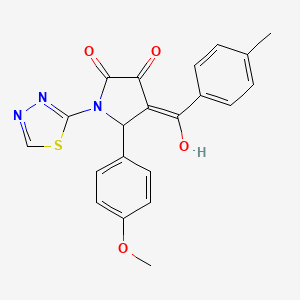
N'-(9-anthrylmethylene)-2-(2-methyl-1,3-dioxan-2-yl)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(9-anthrylmethylene)-2-(2-methyl-1,3-dioxan-2-yl)acetohydrazide, also known as AMADH, is a hydrazide compound that has been extensively studied for its potential application in various scientific research fields.
Mecanismo De Acción
The mechanism of action of N'-(9-anthrylmethylene)-2-(2-methyl-1,3-dioxan-2-yl)acetohydrazide varies depending on its application. In cancer research, N'-(9-anthrylmethylene)-2-(2-methyl-1,3-dioxan-2-yl)acetohydrazide induces apoptosis by activating the caspase pathway. In enzyme inhibition, N'-(9-anthrylmethylene)-2-(2-methyl-1,3-dioxan-2-yl)acetohydrazide binds to the active site of acetylcholinesterase, preventing the hydrolysis of acetylcholine. In fluorescence sensing, N'-(9-anthrylmethylene)-2-(2-methyl-1,3-dioxan-2-yl)acetohydrazide binds to metal ions, causing a change in fluorescence intensity that can be detected.
Biochemical and Physiological Effects:
N'-(9-anthrylmethylene)-2-(2-methyl-1,3-dioxan-2-yl)acetohydrazide has been shown to have both biochemical and physiological effects. In cancer research, N'-(9-anthrylmethylene)-2-(2-methyl-1,3-dioxan-2-yl)acetohydrazide has been found to decrease the expression of anti-apoptotic proteins and increase the expression of pro-apoptotic proteins. In enzyme inhibition, N'-(9-anthrylmethylene)-2-(2-methyl-1,3-dioxan-2-yl)acetohydrazide has been shown to increase the concentration of acetylcholine in the synaptic cleft, leading to increased nerve transmission. In fluorescence sensing, N'-(9-anthrylmethylene)-2-(2-methyl-1,3-dioxan-2-yl)acetohydrazide has been shown to selectively detect metal ions with high sensitivity and selectivity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-(9-anthrylmethylene)-2-(2-methyl-1,3-dioxan-2-yl)acetohydrazide has several advantages for lab experiments, including its ease of synthesis, high potency, and selectivity. However, N'-(9-anthrylmethylene)-2-(2-methyl-1,3-dioxan-2-yl)acetohydrazide also has limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the research and development of N'-(9-anthrylmethylene)-2-(2-methyl-1,3-dioxan-2-yl)acetohydrazide. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the exploration of the potential application of N'-(9-anthrylmethylene)-2-(2-methyl-1,3-dioxan-2-yl)acetohydrazide in other scientific research fields, such as drug discovery and environmental monitoring. Additionally, the development of new derivatives of N'-(9-anthrylmethylene)-2-(2-methyl-1,3-dioxan-2-yl)acetohydrazide with improved properties and selectivity is an area of active research.
In conclusion, N-(9-anthrylmethylene)-2-(2-methyl-1,3-dioxan-2-yl)acetohydrazide, or N'-(9-anthrylmethylene)-2-(2-methyl-1,3-dioxan-2-yl)acetohydrazide, is a hydrazide compound that has potential application in various scientific research fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research and development of N'-(9-anthrylmethylene)-2-(2-methyl-1,3-dioxan-2-yl)acetohydrazide may lead to new insights and discoveries in the field of scientific research.
Métodos De Síntesis
N'-(9-anthrylmethylene)-2-(2-methyl-1,3-dioxan-2-yl)acetohydrazide can be synthesized through a simple reaction between anthraldehyde and 2-methyl-1,3-dioxane-2-carbohydrazide in the presence of acetic acid. The reaction yields a white crystalline solid that can be purified through recrystallization.
Aplicaciones Científicas De Investigación
N'-(9-anthrylmethylene)-2-(2-methyl-1,3-dioxan-2-yl)acetohydrazide has been studied for its potential application in various scientific research fields, including cancer research, enzyme inhibition, and fluorescence sensing. In cancer research, N'-(9-anthrylmethylene)-2-(2-methyl-1,3-dioxan-2-yl)acetohydrazide has been shown to inhibit the growth of breast cancer cells by inducing apoptosis. In enzyme inhibition, N'-(9-anthrylmethylene)-2-(2-methyl-1,3-dioxan-2-yl)acetohydrazide has been found to be a potent inhibitor of acetylcholinesterase, an enzyme that plays a crucial role in the transmission of nerve impulses. In fluorescence sensing, N'-(9-anthrylmethylene)-2-(2-methyl-1,3-dioxan-2-yl)acetohydrazide has been used as a fluorescent probe for the detection of metal ions.
Propiedades
IUPAC Name |
N-[(E)-anthracen-9-ylmethylideneamino]-2-(2-methyl-1,3-dioxan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3/c1-22(26-11-6-12-27-22)14-21(25)24-23-15-20-18-9-4-2-7-16(18)13-17-8-3-5-10-19(17)20/h2-5,7-10,13,15H,6,11-12,14H2,1H3,(H,24,25)/b23-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYFMQHPTNNLFAU-HZHRSRAPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCCO1)CC(=O)NN=CC2=C3C=CC=CC3=CC4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OCCCO1)CC(=O)N/N=C/C2=C3C=CC=CC3=CC4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-oxo-3,4-dihydro-2(1H)-quinoxalinylidene)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5907786.png)
![N-(2-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-{[(3-pyridinylmethyl)amino]carbonyl}vinyl)-4-methylbenzamide](/img/structure/B5907791.png)

![3-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(2-thienyl)-2-propen-1-one](/img/structure/B5907809.png)

![methyl 2-{[5-(2-chlorophenyl)-2-furyl]methylene}-5-(4-isopropylphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate acetate](/img/structure/B5907848.png)
![N-{2-[5-(4-chlorophenyl)-2-furyl]-1-[(dimethylamino)carbonyl]vinyl}-4-methoxybenzamide](/img/structure/B5907849.png)

![methyl 5-[4-(acetyloxy)phenyl]-7-methyl-2-{[5-(3-nitrophenyl)-2-furyl]methylene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5907870.png)
![N-{2-(4-chlorophenyl)-1-[({4-[(difluoromethyl)thio]phenyl}amino)carbonyl]vinyl}benzamide](/img/structure/B5907877.png)


![N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-3-phenylacrylamide](/img/structure/B5907890.png)
